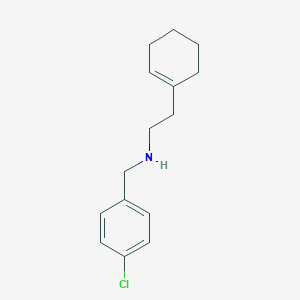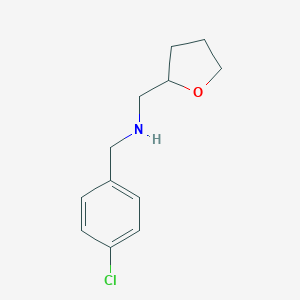![molecular formula C16H9N3O3 B185621 2-[(2-Oxoindol-3-yl)amino]isoindole-1,3-dione CAS No. 72677-30-6](/img/structure/B185621.png)
2-[(2-Oxoindol-3-yl)amino]isoindole-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-Oxoindol-3-yl)amino]isoindole-1,3-dione is a complex organic compound characterized by an isoindole-1,3-dione core structure fused with an indole moiety. This compound is part of a broader class of isoindoline-1,3-diones, which are known for their diverse chemical reactivity and significant applications in various fields such as pharmaceuticals, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .
准备方法
The synthesis of 2-[(2-Oxoindol-3-yl)amino]isoindole-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. One common approach is the reaction of o-phthalic acids or anhydrides with amines in a solvent like isopropanol (IPA) and water, using a catalyst such as SiO2-tpy-Nb at reflux conditions. This method yields the final product with moderate to excellent yields (41–93%) . Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, focusing on maximizing yield and minimizing waste.
化学反应分析
2-[(2-Oxoindol-3-yl)amino]isoindole-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Substitution reactions often involve nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of more complex isoindoline derivatives, while reduction can yield simpler amine derivatives .
科学研究应用
2-[(2-Oxoindol-3-yl)amino]isoindole-1,3-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has shown potential as a therapeutic agent due to its ability to modulate biological pathways. It is also used in the development of photochromic materials and as a polymer additive .
作用机制
The mechanism of action of 2-[(2-Oxoindol-3-yl)amino]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it can modulate the activity of dopamine receptors, making it a potential candidate for antipsychotic agents. Additionally, it has been shown to inhibit the aggregation of β-amyloid proteins, indicating its potential in the treatment of Alzheimer’s disease .
相似化合物的比较
2-[(2-Oxoindol-3-yl)amino]isoindole-1,3-dione is unique due to its fused isoindole-1,3-dione and indole structure, which imparts distinct chemical reactivity and biological activity. Similar compounds include 5-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione and other N-isoindoline-1,3-dione derivatives. These compounds share a similar core structure but differ in their substitution patterns and specific applications .
属性
CAS 编号 |
72677-30-6 |
|---|---|
分子式 |
C16H9N3O3 |
分子量 |
291.26 g/mol |
IUPAC 名称 |
2-[(2-oxo-1H-indol-3-ylidene)amino]isoindole-1,3-dione |
InChI |
InChI=1S/C16H9N3O3/c20-14-13(11-7-3-4-8-12(11)17-14)18-19-15(21)9-5-1-2-6-10(9)16(19)22/h1-8H,(H,17,18,20) |
InChI 键 |
PKBGCTPSZGZZRK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)N=C3C4=CC=CC=C4NC3=O |
手性 SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)NC3=C4C=CC=CC4=NC3=O |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)N=C3C4=CC=CC=C4NC3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[2-(Pyrrolidin-1-ylmethyl)phenyl]methanol](/img/structure/B185542.png)
![{2-[(2,5-Dimethyl-phenylamino)-methyl]-phenyl}-methanol](/img/structure/B185544.png)









